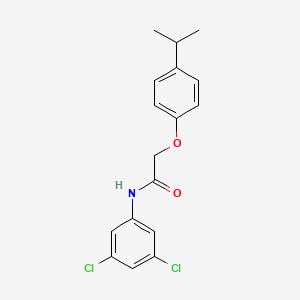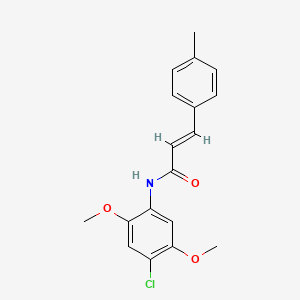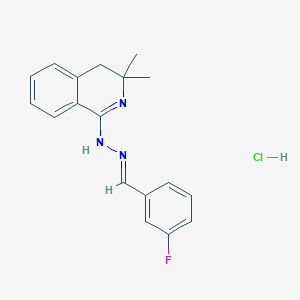![molecular formula C16H20N2O2 B5824422 1-acetyl-3-(4-methylphenyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5824422.png)
1-acetyl-3-(4-methylphenyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-3-(4-methylphenyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene is a chemical compound that has been the focus of scientific research in recent years due to its potential applications in various fields. This compound is also known as AMMD and belongs to the spirocyclic family of compounds. AMMD has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of AMMD is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. AMMD has been found to induce cell cycle arrest and apoptosis in cancer cells, which may be due to its ability to inhibit the activity of DNA polymerase and topoisomerase II.
Biochemical and Physiological Effects
AMMD has been found to have different biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have shown that AMMD can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. In addition, AMMD has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
实验室实验的优点和局限性
AMMD has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, AMMD has some limitations, including its low water solubility, which may limit its use in biological assays. In addition, AMMD may have toxic effects on normal cells at high concentrations, which may limit its use in vivo.
未来方向
For research on AMMD include the development of new synthesis methods to improve the yield and purity of the compound. In addition, further studies are needed to understand the mechanism of action of AMMD and its potential as a therapeutic agent for cancer and other diseases. Future research may also focus on the development of new materials and catalysts based on AMMD and its derivatives.
合成方法
AMMD can be synthesized using different methods, including the reaction of 4-methylbenzaldehyde and 1,2-diaminocyclohexane in the presence of acetic anhydride and triethylamine. This reaction leads to the formation of AMMD as a white solid with a yield of 60-70%. Other methods involve the use of different starting materials and catalysts to achieve the same product.
科学研究应用
AMMD has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, AMMD has been investigated for its antitumor, antibacterial, and antifungal activities. Studies have shown that AMMD has potent antitumor activity against different cancer cell lines, including breast, lung, and liver cancer cells. In addition, AMMD has been found to have antibacterial and antifungal activities against different bacterial and fungal strains.
In materials science, AMMD has been studied for its potential applications in the synthesis of new materials, such as spirocyclic polymers and dendrimers. AMMD has been used as a building block for the synthesis of spirocyclic polymers with unique properties, such as high thermal stability and solubility in organic solvents.
In catalysis, AMMD has been investigated for its potential as a ligand in transition metal catalysis. Studies have shown that AMMD can form stable complexes with different transition metals, such as palladium and platinum, and can be used as a ligand in various catalytic reactions.
属性
IUPAC Name |
1-[2-(4-methylphenyl)-1-oxa-3,4-diazaspiro[4.5]dec-2-en-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-6-8-14(9-7-12)15-17-18(13(2)19)16(20-15)10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMZESDASSTTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3(O2)CCCCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5824339.png)
![1-acetyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5824342.png)

![5-[2-(diethylamino)ethyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5824352.png)

![2-[(3-nitrobenzoyl)amino]-3-phenylacrylic acid](/img/structure/B5824365.png)
![N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5824366.png)


![1-[(4-biphenylyloxy)acetyl]indoline](/img/structure/B5824381.png)

![2-[4-(4-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5824397.png)

